molecular formula C10H17NO4 B15204143 (3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate

(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No.: B15204143
M. Wt: 215.25 g/mol
InChI Key: RZYZCCFPOVEYRV-OIBJUYFYSA-N
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Description

(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Ethoxy Group: This step involves the ethylation of the pyrrolidine ring, often using ethyl iodide or a similar reagent under basic conditions.

    Oxidation and Esterification: The final steps include oxidation to introduce the oxo group and esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace the ethoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium ethoxide or other nucleophiles can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes or receptors that recognize the compound’s unique stereochemistry and functional groups. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (3R,5S)-5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C10H17NO4/c1-4-14-7-6-10(3,8(12)11-7)9(13)15-5-2/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10+/m0/s1

InChI Key

RZYZCCFPOVEYRV-OIBJUYFYSA-N

Isomeric SMILES

CCO[C@H]1C[C@@](C(=O)N1)(C)C(=O)OCC

Canonical SMILES

CCOC1CC(C(=O)N1)(C)C(=O)OCC

Origin of Product

United States

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